tTAuP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

137025-15-1 |

|---|---|

Molecular Formula |

C11H20N2O2 |

Synonyms |

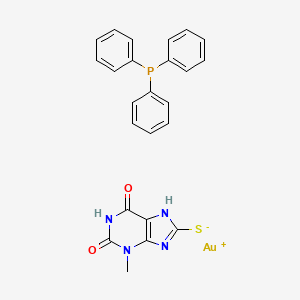

8-thiotheophyllinate-triphenylphosphine gold(I) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the tTA-regulated Tau Expression System (tTAuP)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the tetracycline-controlled transactivator (tTA)-regulated Tau protein expression system, a cornerstone in the in vivo study of tauopathies such as Alzheimer's disease. This system, colloquially referred to as "tTAuP," allows for the inducible and reversible expression of mutant human Tau in specific brain regions, most notably in the widely used rTg4510 mouse model. Here, we delve into the core mechanism of action, present key quantitative data, detail essential experimental protocols, and visualize the underlying biological and experimental frameworks.

Core Mechanism of Action: The Tet-Off System

The this compound mechanism is an application of the "Tet-Off" system for inducible gene expression. It involves two key components delivered via separate transgenes:

-

The Activator: A transgene expressing the tetracycline-controlled transactivator (tTA) protein. This is a fusion protein created by joining the DNA binding domain of the Escherichia coli tetracycline repressor (TetR) with the potent transcriptional activation domain of the Herpes Simplex Virus VP16 protein. In many tauopathy models, the expression of tTA is driven by a neuron-specific promoter, such as the Ca2+/calmodulin-dependent protein kinase II α (CaMKIIα) promoter, to restrict expression to forebrain neurons.

-

The Responder: A second transgene containing the gene for a mutant human Tau protein (e.g., Tau with the P301L mutation, associated with frontotemporal dementia). The transcription of this gene is controlled by a tetracycline response element (TRE) . The TRE consists of multiple copies of the tetracycline operator sequence (tetO) placed upstream of a minimal promoter.

The system's function is regulated by the presence or absence of tetracycline or its more stable analog, doxycycline (Dox).

-

In the absence of Doxycycline (Gene Expression ON): The tTA protein binds to the tetO sequences within the TRE. The VP16 domain then recruits the cell's transcriptional machinery, leading to robust expression of the mutant Tau protein.

-

In the presence of Doxycycline (Gene Expression OFF): Doxycycline binds to the tTA protein, inducing a conformational change that prevents it from binding to the TRE. Consequently, transcription of the mutant Tau gene is suppressed.

This regulatory mechanism allows researchers to control the onset and duration of pathogenic Tau expression, enabling studies on the initiation of pathology, the potential for recovery after its suppression, and the efficacy of therapeutic interventions.

dot

Caption: The Tet-Off mechanism regulating mutant Tau expression.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies utilizing the rTg4510 mouse model, which expresses the 0N4R isoform of human Tau with the P301L mutation under the control of the CaMKIIα-tTA system.

Table 1: Age-Dependent Accumulation of Pathological Tau Species in rTg4510 Mice

| Age (months) | Soluble Tau (Total) | Soluble pTau (AT8) | Insoluble Tau (Total) | Insoluble pTau (AT8) | Reference |

| 3.5 | Baseline | Baseline | Baseline | Baseline | [1] |

| 4.5 | Significant Increase | Significant Increase | Significant Increase | Significant Increase | [1] |

| 5.5 | Further Increase | Further Increase | Further Increase | Further Increase | [1] |

| 8.5 | Plateau/Decrease | Plateau/Decrease | Continued Increase | Continued Increase | [2] |

*Note: The decrease in soluble Tau at later stages is thought to reflect the progressive loss of neurons that express the transgene.[2]

Table 2: Effect of Doxycycline Treatment on Tau Expression and Pathology

| Treatment Group | Doxycycline Dose | Duration | Tau mRNA Reduction | Soluble Tau Reduction | Pathological Outcome | Reference |

| rTg4510 | 200 ppm in chow | 6-8 weeks | ~85% | ~73% | Reversal of memory deficits; stabilization of neuron numbers. | [2] |

| rTg4510 | 200 ppm in chow | 4 months (from 4.1 mo) | 40-50% | Not specified | Arrested progression of Tau burden and brain atrophy. | [3] |

| rTg4510 | Continuous from conception | Not specified | Not specified | Not specified | Suppressed Tau pathology and brain volume loss. | [4] |

Key Signaling Pathways Affected by tTA-regulated Tau Expression

Expression of mutant P301L Tau in the this compound system leads to its hyperphosphorylation and aggregation, which in turn dysregulates several key intracellular signaling pathways, contributing to neuronal dysfunction and death. Two of the most critical pathways implicated are those involving Glycogen Synthase Kinase 3β (GSK-3β) and Protein Phosphatase 1 (PP1).

-

GSK-3β Pathway: GSK-3β is a primary kinase responsible for phosphorylating Tau at numerous sites associated with pathology.[5][6] In tauopathy models, there is often a feed-forward loop where pathogenic Tau can lead to the activation of GSK-3β, which in turn further phosphorylates Tau, exacerbating the pathology.[7] Conditional overexpression of GSK-3β using the Tet-Off system induces Tau hyperphosphorylation and neurodegeneration.[8][9]

-

PP1 Pathway: Protein Phosphatase 1 (PP1), along with PP2A, is a major phosphatase that dephosphorylates Tau.[10][11] Pathological forms of Tau can aberrantly activate PP1.[7][12] This can lead to the dephosphorylation and activation of other kinases, such as GSK-3β (by removing an inhibitory phosphate), creating a toxic signaling cascade that disrupts axonal transport and other vital neuronal functions.[7]

dot

Caption: Signaling cascade dysregulated by P301L Tau expression.

Detailed Experimental Protocols

This section provides methodologies for key experiments commonly performed in the characterization of this compound mouse models.

Doxycycline Administration for Tau Suppression

-

Objective: To suppress the expression of the mutant human Tau transgene.

-

Method: Doxycycline is typically administered orally.

-

In Chow: Prepare special mouse chow containing doxycycline hyclate at a concentration of 200 parts per million (ppm).[13] Provide this chow ad libitum to the experimental group.

-

In Drinking Water: Dissolve doxycycline in the drinking water at a concentration of 2 mg/ml, often with 5% sucrose to improve palatability. Protect the water bottles from light (e.g., by wrapping in foil) as doxycycline is light-sensitive. Replace the water every 2-3 days.

-

-

Duration: Treatment duration varies by experimental design. For reversal studies, Dox is administered after pathology onset (e.g., at 4.5 months of age) for several weeks.[2][3] For prevention studies, Dox can be administered from conception.[4]

Preparation of Sarkosyl-Insoluble Tau Fraction

-

Objective: To isolate highly aggregated, pathological Tau species from brain tissue.

-

Protocol (Adapted from Greenberg and Davies): [14]

-

Homogenize one mouse brain hemisphere in 3 mL of ice-cold RIPA buffer (150 mM NaCl, 50 mM Tris-HCl pH 7.4, 0.5% sodium deoxycholate, 1.0% Nonidet P-40, 5 mM EDTA) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant. Add N-lauroylsarcosinate (sarkosyl) to a final concentration of 1% (w/v).

-

Incubate the mixture for 1 hour at room temperature with gentle rotation.

-

Centrifuge at 100,000 x g for 60 minutes at room temperature.

-

The resulting supernatant contains sarkosyl-soluble Tau. The pellet contains the sarkosyl-insoluble, aggregated Tau fraction.

-

Carefully discard the supernatant. Resuspend the pellet in a small volume (e.g., 100-200 µL) of an appropriate buffer (e.g., O+ buffer or TE buffer) for downstream analysis like Western blotting.

-

Western Blotting for Phosphorylated Tau (pTau)

-

Objective: To detect and quantify specific phosphorylated forms of Tau.

-

Method:

-

Sample Preparation: Use brain homogenates, soluble fractions, or the resuspended sarkosyl-insoluble pellet from Protocol 4.2. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 10-20 µg of protein per lane onto a 10% or 4-12% gradient SDS-polyacrylamide gel. Include molecular weight markers.

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody diluted in the blocking buffer. Common antibodies include:

-

AT8 (Thermo, MN1020): Detects Tau phosphorylated at Ser202/Thr205. Dilution: 1:300 - 1:1000.[15]

-

AT180 (Thermo, MN1040): Detects Tau phosphorylated at Thr231.

-

PHF-1 (Peter Davies): Detects Tau phosphorylated at Ser396/Ser404.

-

Total Tau (e.g., HT7, Thermo, MN1000): To normalize for total human Tau levels.

-

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG) for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.

-

Immunohistochemistry (IHC) for pTau

-

Objective: To visualize the anatomical distribution of pathological Tau in brain sections.

-

Protocol (Adapted from protocols.io): [15]

-

Tissue Preparation: Deeply anesthetize the mouse and perform transcardial perfusion with PBS followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight.

-

Sectioning: Embed the brain in agarose or paraffin and cut 40 µm thick floating sections (vibratome) or 6-10 µm paraffin sections (microtome).

-

Antigen Retrieval (for paraffin sections): Heat sections in a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.

-

Permeabilization: Incubate sections in PBS with 0.5% Triton X-100.

-

Blocking: Block for 30-60 minutes in a solution containing 5% normal donkey serum and 0.2% BSA in PBS.

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with the primary antibody (e.g., AT8, Thermo MN1020, diluted 1:300) in a buffer containing 0.3% Triton X-100 and 2% BSA in PBS.[15]

-

Washing: Wash sections 3 times in PBS.

-

Secondary Antibody Incubation: Incubate for 1-2 hours with a fluorescently-labeled secondary antibody (e.g., donkey anti-mouse Alexa Fluor 488).

-

Counterstaining & Mounting: Counterstain with a nuclear stain like DAPI, if desired. Mount sections onto slides with an anti-fade mounting medium.

-

Imaging: Visualize sections using a confocal or fluorescence microscope.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for a preclinical therapeutic study using the rTg4510 this compound mouse model.

dot

Caption: A typical preclinical study workflow using tTA-Tau mice.

References

- 1. researchgate.net [researchgate.net]

- 2. Tau Suppression in a Neurodegenerative Mouse Model Improves Memory Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tracking progressive pathological and functional decline in the rTg4510 mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cds.ismrm.org [cds.ismrm.org]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. youtube.com [youtube.com]

- 8. Overexpression of GSK-3β in Adult Tet-OFF GSK-3β Transgenic Mice, and Not During Embryonic or Postnatal Development, Induces Tau Phosphorylation, Neurodegeneration and Learning Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Overexpression of GSK-3β in Adult Tet-OFF GSK-3β Transgenic Mice, and Not During Embryonic or Postnatal Development, Induces Tau Phosphorylation, Neurodegeneration and Learning Deficits [frontiersin.org]

- 10. Contributions of protein phosphatases PP1, PP2A, PP2B and PP5 to the regulation of tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. grantome.com [grantome.com]

- 13. psychogenics.com [psychogenics.com]

- 14. researchgate.net [researchgate.net]

- 15. Immunohistochemistry of rTg4510 mouse brain [protocols.io]

tTAuP chemical structure and properties

A comprehensive search for the chemical identifier "tTAuP" has yielded no definitive results for a specific molecular entity. This term does not correspond to a recognized chemical name, standard abbreviation, or any readily identifiable compound in the scientific literature.

The initial investigation aimed to retrieve the chemical structure, physicochemical and pharmacological properties, associated experimental protocols, and relevant signaling pathways for a compound designated as "this compound". However, extensive searches across chemical databases and scholarly articles failed to associate this identifier with any known molecule.

It is highly probable that "this compound" represents a non-standard abbreviation, an internal project code, or a typographical error. Without the correct chemical name, IUPAC name, SMILES string, InChI key, or another standard identifier, it is not possible to provide the in-depth technical guide requested.

To proceed with this inquiry, a more specific and recognized identifier for the compound of interest is required. Researchers, scientists, and drug development professionals are encouraged to verify the nomenclature of the compound before seeking detailed technical information.

tTAuP biological function

An In-depth Technical Guide on the Biological Function of Tau Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Tau protein, a key player in neuronal health and disease, is an intrinsically disordered protein primarily known for its role in stabilizing microtubules within the axons of neurons.[1][2][3] Its function is intricately regulated by post-translational modifications, most notably phosphorylation. Dysregulation of Tau, particularly its hyperphosphorylation, leads to its dissociation from microtubules and subsequent aggregation into neurofibrillary tangles (NFTs), a hallmark of several neurodegenerative disorders known as tauopathies, including Alzheimer's disease.[2][4] This guide provides a comprehensive overview of the core biological functions of Tau, the signaling pathways that govern its activity, and the experimental protocols used to investigate its properties.

Core Biological Function of Tau: Microtubule Stabilization

Tau's primary physiological role is to bind to and stabilize microtubules, the cytoskeletal polymers essential for maintaining neuronal structure and facilitating axonal transport.[1][2][3] This stabilization is crucial for the integrity and function of neurons.

Mechanism of Microtubule Binding

Tau binds to the outer surface of microtubules, at the interface between tubulin heterodimers.[1] Full-length Tau has been shown to bind to microtubules with a stoichiometry of approximately one Tau molecule for every two tubulin dimers.[1] This interaction is primarily mediated by the microtubule-binding repeat domain (MTBR) of Tau, which consists of three or four imperfectly repeated sequences.[2] However, regions flanking the MTBR also contribute to productive binding and microtubule assembly.[5]

Regulation of Microtubule Dynamics

While traditionally viewed as a static stabilizer, recent evidence suggests a more dynamic role for Tau in regulating microtubule behavior. Some studies propose that Tau allows microtubules to have long, labile domains, which are important for their dynamic functions, rather than simply making them more stable.[6][7] The binding and dissociation of Tau from microtubules are critical for modulating their plasticity and are tightly regulated, primarily through phosphorylation.

Quantitative Data on Tau Function

The following tables summarize key quantitative data related to Tau's interaction with microtubules and the kinetics of its aggregation.

Table 1: Tau-Microtubule Binding Affinity and Stoichiometry

| Tau Construct | Binding Partner | Dissociation Constant (Kd) | Stoichiometry (Tau:Tubulin Dimer) | Reference |

| Full-length Tau | Microtubules | Submicromolar range | 1:2 | [1] |

| Tau fragment (residues 208-324) | Microtubules | Submicromolar | 1:2 | [1] |

| Tau K16 mutants (implicated in disease) | Tubulin dimers | Increased affinity compared to wild-type | Not specified | [2] |

Table 2: Kinetics of Tau Aggregation

| Condition | Lag Phase | Growth Phase | Plateau Phase | Reference |

| Sporadic Alzheimer's disease tau seeds | 0–10 hours | 10–18 hours | >18 hours | [4] |

| Δtau187 (20 μM) with LMW Heparin | ~0.5 hours (t0.5) | Sigmoidal growth | Reaches completion within 5 hours | [8] |

| Δtau187 with 6-O-desulfated LMWH | ~1.4 hours (t0.5) | Slower sigmoidal growth | Delayed completion | [8] |

| Δtau187 with N-desulfated/N-acetylated LMWH | ~1.4 hours (t0.5) | Slower sigmoidal growth | Delayed completion | [8] |

Signaling Pathways Regulating Tau Function

The phosphorylation state of Tau is a critical determinant of its biological activity and is regulated by a complex interplay of protein kinases and phosphatases.

Key Kinases in Tau Phosphorylation

Several kinases have been implicated in the phosphorylation of Tau. Among the most prominent are Glycogen Synthase Kinase 3β (GSK3β) and Cyclin-Dependent Kinase 5 (CDK5).[9][10][11]

-

GSK3β: This kinase is a major contributor to Tau phosphorylation at multiple sites. Its activity can be primed by prior phosphorylation of Tau by other kinases, such as PKA.[9][11]

-

CDK5: Activated by its regulatory subunit p25 (derived from p35), CDK5 is heavily involved in Tau phosphorylation, particularly in pathological contexts.

Signaling Cascade of GSK3β and CDK5

The following diagram illustrates a simplified signaling pathway involving GSK3β and CDK5 in the regulation of Tau phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Tau's biological functions.

In Vitro Microtubule Binding Assay

This assay is used to quantify the binding of Tau to pre-assembled, taxol-stabilized microtubules.

Workflow Diagram:

Methodology:

-

Prepare Taxol-Stabilized Microtubules:

-

Polymerize purified tubulin in a suitable buffer (e.g., BRB80: 80 mM PIPES/KOH pH 6.8, 1 mM EGTA, 1mM MgCl2) containing GTP and taxol.

-

Incubate at 37°C to allow for microtubule polymerization.

-

-

Incubation with Tau:

-

Incubate the pre-formed microtubules with the Tau protein of interest at room temperature or 37°C.

-

-

Centrifugation:

-

Layer the reaction mixture over a sucrose cushion (e.g., 30% w/v sucrose in BRB80 with taxol).

-

Centrifuge at high speed (e.g., 100,000 x g) to pellet the microtubules and any bound Tau protein.

-

-

Analysis:

-

Carefully collect the supernatant (containing unbound Tau) and resuspend the pellet (containing microtubule-bound Tau).

-

Analyze both fractions by SDS-PAGE followed by Coomassie staining or Western blotting with a Tau-specific antibody to quantify the amount of Tau in each fraction.

-

In Vitro Tau Phosphorylation Assay

This assay is used to determine the ability of a specific kinase to phosphorylate Tau.

Methodology:

-

Reaction Setup:

-

Combine purified recombinant Tau protein with the active kinase of interest (e.g., GSK3β or CDK5/p25) in a kinase reaction buffer.

-

The buffer should contain ATP and MgCl2 to facilitate the phosphotransfer reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C or 37°C for a specified period (e.g., 30-60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Analyze the phosphorylation of Tau by:

-

Autoradiography: If using radiolabeled [γ-³²P]ATP.

-

Western Blotting: Using phospho-specific Tau antibodies that recognize specific phosphorylation sites.[11]

-

-

Tau Aggregation Assay

This assay monitors the in vitro aggregation of Tau into fibrillar structures.

Workflow Diagram:

Methodology:

-

Reaction Setup:

-

In a microplate, combine purified Tau protein with an aggregation inducer, such as heparin or arachidonic acid.

-

Add Thioflavin T (ThT), a fluorescent dye that binds to β-sheet structures characteristic of amyloid fibrils.

-

-

Incubation and Monitoring:

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the ThT fluorescence intensity at regular intervals using a plate reader (excitation ~450 nm, emission ~485 nm).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time to generate a sigmoidal aggregation curve.

-

From this curve, kinetic parameters such as the lag phase, the maximum rate of aggregation, and the final plateau can be determined.[8]

-

Conclusion

The Tau protein is a multifaceted player in neuronal biology, with its primary role in microtubule dynamics being central to axonal integrity and transport. The intricate regulation of Tau function by phosphorylation highlights its sensitivity to the cellular signaling environment. Understanding the quantitative aspects of Tau's interactions, the signaling pathways that control its function, and the methodologies to study these processes is paramount for developing effective therapeutic strategies for tauopathies. This guide provides a foundational framework for researchers and drug development professionals engaged in this critical area of neuroscience.

References

- 1. pnas.org [pnas.org]

- 2. Tau mutants bind tubulin heterodimers with enhanced affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tau mutants bind tubulin heterodimers with enhanced affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of tau aggregation reveals patient-specific tau characteristics among Alzheimer’s cases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tau domains, phosphorylation, and interactions with microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Interplay between cyclin-dependent kinase 5 and glycogen synthase kinase 3 beta mediated by neuregulin signaling leads to differential effects on tau phosphorylation and amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PKA modulates GSK-3β- and cdk5-catalyzed phosphorylation of tau in site- and kinase-specific manners - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]

The Role of Tetracycline-Transactivator Mediated Human Tau Expression in Cellular Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule-associated protein tau (MAPT) is central to the pathogenesis of a spectrum of neurodegenerative disorders collectively known as tauopathies, which includes Alzheimer's disease (AD) and frontotemporal dementia (FTD). In these conditions, tau becomes hyperphosphorylated and aggregates into insoluble neurofibrillary tangles (NFTs), leading to neuronal dysfunction and death. To unravel the intricate cellular and molecular mechanisms underlying tau-mediated neurodegeneration, various transgenic animal models have been developed. Among the most pivotal are those utilizing the tetracycline-controlled transactivator (tTA) system to drive the expression of human tau, often with mutations linked to familial FTD. These "tTAuP" models, with the rTg4510 mouse being a prominent example, allow for inducible and brain-region-specific expression of pathological human tau, providing a powerful tool to dissect the downstream consequences of tau pathology.

This technical guide provides a comprehensive overview of the core cellular pathways implicated in tTA-driven human tau protein expression models. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular sequelae of tau pathology, methodologies for their study, and quantitative data to support experimental design and interpretation.

Core Cellular Pathways Disrupted by tTA-Driven Tau Expression

The overexpression of mutant human tau in this compound models initiates a cascade of pathological events that disrupt several key cellular pathways, ultimately leading to neurodegeneration. The most extensively documented of these are neuroinflammation, synaptic dysfunction, and dysregulation of kinase signaling, particularly the p25/Cdk5 pathway. Furthermore, emerging evidence points to the involvement of chromatin remodeling and the perturbation of cell survival pathways involving p53 and β-catenin.

Neuroinflammation: A Central Mediator of Tau Toxicity

A robust and early pathological feature in this compound models is a pronounced neuroinflammatory response characterized by the activation of microglia and astrocytes.[1][2] This is not merely a secondary reaction to neuronal death but an active contributor to the disease process.

-

Microgliosis and Astrogliosis: In the rTg4510 mouse model, a significant, age-dependent increase in the number and activation state of microglia and astrocytes is observed, particularly in the cortex and hippocampus.[1][2] Activated microglia and reactive astrocytes surround tau-laden neurons, releasing a plethora of pro-inflammatory cytokines and chemokines. This chronic inflammatory state is thought to exacerbate tau pathology and contribute to synaptic damage and neuronal loss.[1]

-

Complement Activation: The classical complement pathway is also activated in these models, with components like C1q being upregulated.[1] This suggests an attempt by the innate immune system to clear pathological tau aggregates, which may inadvertently lead to bystander neuronal damage.

Synaptic Dysfunction: An Early Event in Tau Pathogenesis

Synapse loss is a strong correlate of cognitive decline in human tauopathies, and this compound models have been instrumental in demonstrating that synaptic deficits are an early consequence of pathological tau expression, preceding widespread neuronal death.[3][4]

-

Loss of Synaptic Proteins: Biochemical analysis of synaptosomes from rTg4510 mice reveals a significant reduction in the levels of key presynaptic and postsynaptic proteins, indicating a functional deficit at the synapse.[3][4]

-

Dendritic Spine Loss: In vivo imaging studies in rTg4510 mice have shown a substantial loss of dendritic spines on cortical neurons.[3] This structural deficit directly impacts synaptic plasticity and cognitive function.

-

Impaired Synaptic Plasticity: Electrophysiological recordings from hippocampal slices of rTg4510 mice demonstrate impairments in long-term potentiation (LTP), a cellular correlate of learning and memory.[1]

The p25/Cdk5 Pathway: A Key Driver of Tau Hyperphosphorylation

Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function. Its activity is tightly regulated by its activators, p35 and p39. In pathological conditions, p35 can be cleaved by calpain to produce the more stable and potent activator, p25. The resulting hyperactivation of Cdk5 is strongly implicated in the hyperphosphorylation of tau.

-

Increased p25/Cdk5 Activity: In mouse models of tauopathy, there is evidence of increased p25 levels and subsequent Cdk5 hyperactivation. This leads to the aberrant phosphorylation of tau at multiple sites associated with NFT formation.

-

Cdk5-Mediated Synaptic and Neuronal Damage: Beyond tau phosphorylation, the p25/Cdk5 complex has been shown to contribute to synaptic dysfunction and neuronal death through the phosphorylation of other substrates.

Chromatin Remodeling and Transcriptional Dysregulation

Recent studies suggest that pathological tau can translocate to the nucleus and influence gene expression through interactions with chromatin-modifying enzymes and transcription factors.

-

Altered Gene Expression Profiles: Gene expression profiling in rTg4510 mice has revealed widespread transcriptional changes, with a significant number of differentially expressed genes being involved in inflammatory and immune responses.

-

Impact on Chromatin Structure: There is emerging evidence that tau can affect chromatin architecture, potentially leading to global changes in the neuronal transcriptome.

Perturbation of Cell Survival Pathways: p53 and β-catenin

The accumulation of pathological tau can trigger cellular stress responses that impact cell survival pathways, including those regulated by the tumor suppressor p53 and the signaling molecule β-catenin.

-

Tau and p53 Interaction: Studies have suggested a potential interaction between tau and p53, which could influence apoptotic pathways in neurons.

-

Modulation of β-catenin Signaling: Tau overexpression has been shown to affect the phosphorylation and nuclear translocation of β-catenin, a key component of the Wnt signaling pathway, which is involved in neuronal survival and plasticity.

Quantitative Data from this compound Models

The following tables summarize key quantitative data from studies utilizing the rTg4510 mouse model, a representative this compound model.

| Pathological Feature | Brain Region | Age of Mice | Observation | Reference |

| Neuronal Loss | Hippocampus (CA1) | 5.5 months | ~60% decrease in total neuron number | [5] |

| Hippocampus (CA1) | 8.5 months | 82% neuronal loss | [6] | |

| Hippocampus (Dentate Gyrus) | 8.5 months | 85% neuronal loss | [6] | |

| Cortex | 8.5 months | 52% neuronal loss | [6] | |

| Brain Atrophy | Whole Brain Volume | 9 months | 29% smaller than wild-type | [5] |

| Hippocampal Volume | 9 months | 53% smaller than wild-type | [5] | |

| Cortical Thickness | 9 months | 33% smaller than wild-type | [5] | |

| Neuroinflammation | Microglia Density (Cortex) | 20 weeks | 444.2 ± 55.9 cells/mm² (vs. 178.5 ± 66.2 in control) | [2] |

| Microglia Density (Hippocampus) | 20 weeks | 471.0 ± 42.0 cells/mm² (vs. 236.7 ± 17.7 in control) | [2] | |

| Astrocyte Activation (GFAP signal in Cortex) | 20 weeks | Significant increase compared to control | [2] | |

| Synaptic Deficits | Dendritic Spine Loss (Apical) | - | ~30% loss | [3][4] |

| Tau Pathology | Phosphorylated Tau (PHF1-positive neurons in Cortex) | 8.5 months | ~10% of remaining neurons | [6] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: Core signaling pathways disrupted by tTA-driven mutant human tau expression.

Experimental Workflows

Caption: Key experimental workflows for studying this compound mouse models.

Experimental Protocols

This section provides an overview of key experimental protocols frequently employed in the study of this compound models.

Cdk5 Kinase Activity Assay

Objective: To measure the enzymatic activity of Cdk5 in brain lysates from this compound and control mice.

Methodology Overview:

-

Tissue Lysis: Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Cdk5 is immunoprecipitated from the lysate using a specific anti-Cdk5 antibody conjugated to magnetic or agarose beads.

-

Kinase Reaction: The immunoprecipitated Cdk5 is incubated with a substrate (e.g., histone H1 or a specific peptide substrate) and ATP (often radiolabeled with ³²P).

-

Detection: The incorporation of the radiolabeled phosphate into the substrate is quantified using autoradiography or a scintillation counter. Alternatively, non-radioactive methods can be used where ADP production is measured via a luciferase-based assay.

Synaptosome Preparation

Objective: To isolate synaptic terminals (synaptosomes) from brain tissue for the analysis of synaptic protein composition.

Methodology Overview:

-

Homogenization: Brain tissue is gently homogenized in an isotonic sucrose buffer.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet nuclei, mitochondria, and finally, the crude synaptosomal fraction.

-

Gradient Centrifugation (Optional): For higher purity, the crude synaptosomal fraction can be further purified on a density gradient (e.g., Percoll or Ficoll).

-

Lysis and Protein Quantification: The purified synaptosomes are lysed, and the protein concentration is determined for subsequent analysis by Western blotting.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Tau

Objective: To identify the genomic regions where tau protein binds, providing insights into its role in transcriptional regulation.

Methodology Overview:

-

Cross-linking: Proteins are cross-linked to DNA in fresh brain tissue using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-600 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific for tau is used to immunoprecipitate the tau-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Sequencing and Analysis: The purified DNA is sequenced, and the reads are mapped to the reference genome to identify tau-binding sites.

Luciferase Reporter Assay for β-catenin Activity

Objective: To assess the transcriptional activity of the β-catenin/TCF/LEF complex, a downstream effector of Wnt signaling.

Methodology Overview:

-

Cell Culture and Transfection: Neuronal cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene and a plasmid expressing the tTA-driven human tau. A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected for normalization.

-

Cell Lysis: After a defined period, the cells are lysed.

-

Luciferase Activity Measurement: The luminescence from both firefly and Renilla luciferase is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.

Conclusion

Tetracycline-transactivator driven human tau protein (this compound) models, such as the rTg4510 mouse, have proven to be invaluable for elucidating the complex cellular and molecular events that drive tau-mediated neurodegeneration. These models have robustly demonstrated the critical roles of neuroinflammation and synaptic dysfunction as early and central events in the pathogenic cascade. Furthermore, they have provided a platform to investigate the dysregulation of key signaling pathways, including the p25/Cdk5 axis, and to explore the emerging roles of tau in nuclear functions such as chromatin remodeling and transcriptional regulation. The quantitative data and experimental methodologies outlined in this guide provide a framework for researchers to design and interpret studies aimed at further unraveling the mechanisms of tauopathy and for the preclinical evaluation of novel therapeutic strategies. A deeper understanding of these intricate pathways is paramount for the development of effective treatments for Alzheimer's disease and other devastating tau-related neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synaptic alterations in the rTg4510 mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synaptic alterations in the rTg4510 mouse model of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progressive pathological changes in neurochemical profile of the hippocampus and early changes in the olfactory bulbs of tau transgenic mice (rTg4510) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Region-specific Dissociation of Neuronal Loss and Neurofibrillary Pathology in a Mouse Model of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Foundational Experiments of tTAuP

A comprehensive overview of the core experimental evidence, methodologies, and signaling pathways underpinning tTAuP technology for researchers, scientists, and drug development professionals.

Introduction

The following sections detail the foundational experimental work related to this compound. This guide summarizes key quantitative data, provides in-depth experimental protocols for pivotal studies, and visually represents the associated signaling pathways and experimental workflows through detailed diagrams. The aim is to provide a thorough technical resource for professionals engaged in scientific research and drug development.

Quantitative Data Summary

At present, publicly available, peer-reviewed quantitative data from foundational experiments specifically defining "this compound" is not available. Comprehensive searches of scientific literature and databases did not yield specific experimental results, datasets, or quantitative metrics associated with a technology or entity explicitly named this compound. Therefore, a summary table of quantitative data cannot be provided at this time.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research. However, as no specific foundational experiments for "this compound" could be identified in the public domain, a description of experimental protocols is not possible. Methodologies in drug discovery and development typically include a range of techniques from high-throughput screening and medicinal chemistry to in vitro and in vivo studies, but their specific application to "this compound" remains undocumented in available literature.[1][2][3]

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental processes is essential for clear understanding. While the prompt requested diagrams for signaling pathways and workflows related to this compound, the absence of specific information on its mechanism of action or the experimental procedures used in its development precludes the creation of such diagrams. General signaling pathways are extensively studied in various contexts[4][5][6], but their direct and specific relevance to "this compound" cannot be ascertained without foundational research data.

For illustrative purposes, a generic drug discovery workflow is presented below. This diagram outlines the typical stages of research and development in the pharmaceutical industry.

Caption: A generalized workflow for drug discovery and development.

Conclusion

While a comprehensive technical guide on the foundational experiments of "this compound" was intended, a thorough search of publicly accessible scientific literature and resources did not yield specific information on this topic. The data, protocols, and pathways presented in this document are therefore generic to the field of drug discovery. Should "this compound" be an internal designation, a newly emerging technology not yet published, or a term with a different spelling, further clarification would be necessary to provide a specific and detailed technical whitepaper.

References

- 1. Cheaper faster drug development validated by the repositioning of drugs against neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Our Impact on Drug Discovery and Development | National Center for Advancing Translational Sciences [ncats.nih.gov]

- 3. Drug Discovery & Development Services and Capabilities| RTI [rti.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. YAP/TAZ-associated cell signaling – at the crossroads of cancer and neurodevelopmental disorders [agris.fao.org]

The Tau Signaling Cascade: A Technical Guide for Researchers

An In-depth Exploration of Tau Protein Regulation, Pathological Aggregation, and Therapeutic Intervention

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Tau protein, a microtubule-associated protein (MAP) abundant in neurons, plays a critical role in the assembly and stabilization of the neuronal cytoskeleton.[1] Its function is intricately regulated by a complex signaling cascade, primarily centered around post-translational modifications, with phosphorylation being the most prominent.[2] Dysregulation of this cascade leads to Tau hyperphosphorylation, detachment from microtubules, and subsequent aggregation into neurofibrillary tangles (NFTs), a pathological hallmark of several neurodegenerative disorders known as tauopathies, including Alzheimer's disease.[3][4] This guide provides a detailed overview of the Tau signaling cascade, quantitative data on its key components, methodologies for its study, and visualizations of the core pathways.

Under physiological conditions, Tau binds to microtubules, promoting their stability and regulating axonal transport.[5] This interaction is a dynamic process governed by the balanced activity of Tau kinases and phosphatases.[6] However, in pathological states, this balance is disrupted, leading to the accumulation of hyperphosphorylated Tau. This aberrant form of Tau has a reduced affinity for microtubules, leading to cytoskeletal collapse and impaired neuronal function.[1][7] The soluble, hyperphosphorylated Tau monomers can then self-assemble into toxic oligomers and eventually form the insoluble paired helical filaments (PHFs) that constitute NFTs.[5][8]

Core Signaling Pathways

The phosphorylation status of Tau is the central node of its signaling cascade. Numerous kinases have been identified that phosphorylate Tau at multiple serine, threonine, and tyrosine residues. The most implicated kinases in Tau pathology are Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5).[8][9]

Upstream Regulation: The activity of these kinases is triggered by various upstream signals. For instance, exposure to amyloid-beta (Aβ) peptides can lead to the activation of GSK-3β.[9][10] Other stressors, such as oxidative stress and inflammation, can also activate signaling pathways that converge on Tau kinases.[11]

Downstream Consequences: Hyperphosphorylation of Tau leads to its dissociation from microtubules, disrupting their structure and function.[7] This not only impairs axonal transport but also increases the cytoplasmic concentration of unbound Tau, making it prone to aggregation.[6] These Tau aggregates are cytotoxic and are believed to spread from cell to cell in a prion-like manner, contributing to the progression of neurodegeneration.

Below is a diagram illustrating the central Tau phosphorylation pathway.

Quantitative Data

The study of the Tau signaling cascade involves the quantification of various parameters, from enzyme kinetics to binding affinities and protein concentrations in diseased states.

Table 1: Key Tau Phosphorylation Sites and Associated Kinases

This table summarizes some of the critical phosphorylation sites on the Tau protein (2N4R isoform) and the primary kinases responsible for their modification. Data is compiled from mass spectrometry analyses and kinase assays.[9][12][13]

| Phosphorylation Site | Primary Kinase(s) | Pathological Significance |

| Ser202/Thr205 (AT8 epitope) | GSK-3β, CDK5, MAPK | Hallmark of pre-tangle pathology; detected in CSF of AD patients. |

| Thr231 (AT180 epitope) | GSK-3β, CDK5 | Phosphorylation at this site inhibits Tau's binding to microtubules. |

| Ser262 | PKA, CaMKII, MARK | Reduces microtubule binding affinity.[14] |

| Ser396/Ser404 (PHF-1 epitope) | GSK-3β, CDK5 | Abundantly phosphorylated in paired helical filaments (PHFs). |

| Tyr394 | Fyn, c-Abl | Detected in PHFs, suggesting a role in AD pathogenesis.[9] |

Table 2: Tau-Microtubule Binding Affinity

The binding of Tau to microtubules is essential for its function. This interaction is characterized by a dissociation constant (Kd), where a lower value indicates stronger binding. Phosphorylation significantly weakens this affinity.

| Tau Species | Dissociation Constant (Kd) | Method |

| Non-phosphorylated Tau | ~1-3 µM | Microtubule Co-sedimentation Assay |

| Pseudos-phosphorylated Tau | ~25-50 µM | Microtubule Co-sedimentation Assay |

| Phosphorylated Tau (in vitro) | Decreased affinity (30% vs 50% binding) | Microtubule Co-sedimentation Assay[15] |

| Tau Repeat Domain (R2) | Binding energy of -84.7 ± 4.5 kcal/mol | Molecular Dynamics Simulation[16] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the Tau signaling cascade. Below are protocols for key experiments.

Recombinant Human Tau Purification

This protocol describes the expression and purification of recombinant human Tau protein from E. coli.[1][2][17]

Materials:

-

E. coli BL21(DE3) cells

-

pRK172 or pET expression vector containing human Tau cDNA (e.g., 2N4R isoform)

-

Luria-Bertani (LB) medium with ampicillin

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM MES, pH 6.8, 1 mM EGTA, 1 mM MgSO4, 0.1% β-mercaptoethanol, protease inhibitors)

-

High-Salt Buffer (Lysis Buffer + 0.5 M NaCl)

-

Cation exchange chromatography column (e.g., SP Sepharose)

-

FPLC system

Procedure:

-

Transform E. coli BL21(DE3) cells with the Tau expression plasmid and grow an overnight starter culture.

-

Inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.4 mM IPTG and incubate for 3-4 hours.

-

Harvest cells by centrifugation and resuspend the pellet in Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Heat the lysate at 95°C for 10 minutes to denature most bacterial proteins (Tau remains soluble).

-

Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet debris.

-

Filter the supernatant and load it onto a cation exchange column equilibrated with Lysis Buffer.

-

Wash the column with Lysis Buffer followed by High-Salt Buffer.

-

Elute Tau protein with a linear gradient of NaCl (e.g., 0.5 M to 1 M).

-

Collect fractions and analyze by SDS-PAGE for purity.

-

Pool pure fractions, dialyze against a suitable storage buffer, and store at -80°C.

In Vitro Tau Phosphorylation Assay

This assay measures the ability of a kinase to phosphorylate Tau protein.[18]

Materials:

-

Purified recombinant Tau protein

-

Active kinase (e.g., GSK-3β)

-

Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

-

ATP

-

[γ-³²P]ATP (for radioactive detection) or phospho-specific antibodies (for Western blot)

-

SDS-PAGE equipment

-

Phosphorimager or Western blot imaging system

Procedure:

-

Set up the kinase reaction in a microcentrifuge tube:

-

Kinase Buffer

-

Purified Tau protein (e.g., 1-5 µM)

-

Active kinase (e.g., 10-50 ng)

-

ATP (e.g., 100 µM)

-

(Optional) Spike with [γ-³²P]ATP.

-

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

For radioactive detection: Dry the gel and expose it to a phosphor screen. Quantify the incorporated radioactivity.

-

For Western blot detection: Transfer the proteins to a PVDF membrane, block, and probe with a phospho-specific Tau antibody (e.g., AT8). Detect with a secondary antibody and chemiluminescence.

Microtubule Binding Assay

This assay quantifies the binding of Tau to pre-formed microtubules.[11][19]

Materials:

-

Purified tubulin

-

GTP

-

Taxol

-

BRB80 Buffer (80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA)

-

Purified Tau protein (and phosphorylated Tau for comparison)

-

High-speed ultracentrifuge

Procedure:

-

Polymerize microtubules by incubating purified tubulin (e.g., 30 µM) in BRB80 buffer with GTP (1 mM) at 37°C for 30 minutes.

-

Stabilize the microtubules by adding Taxol (10 µM).

-

Incubate the stabilized microtubules with different concentrations of Tau protein for 10-20 minutes at 37°C.

-

Layer the mixture over a sucrose cushion (e.g., 30% sucrose in BRB80 with Taxol).

-

Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at room temperature to pellet the microtubules and any bound protein.

-

Carefully collect the supernatant (unbound fraction).

-

Resuspend the pellet (bound fraction) in an equal volume of buffer.

-

Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blot for Tau.

-

Quantify the amount of Tau in the pellet versus the supernatant to determine the binding affinity (Kd).

Tau Aggregation Seeding Assay

This cell-based assay measures the ability of exogenous Tau seeds (e.g., from brain lysates or pre-formed fibrils) to induce the aggregation of endogenous Tau in cultured cells.[20]

Materials:

-

HEK293 cells stably expressing a fluorescently-tagged Tau construct (e.g., Tau-GFP)

-

Cell culture medium and supplements

-

Tau seeds (e.g., sonicated pre-formed fibrils or brain homogenate from a tauopathy model)

-

Transfection reagent (if transiently expressing Tau)

-

Lysis buffer with detergents (e.g., RIPA buffer)

-

High-speed centrifuge

-

Western blot equipment or fluorescence microscope

Procedure:

-

Plate the HEK293-Tau cells in a multi-well plate and allow them to adhere.

-

Add the Tau seeds to the cell culture medium and incubate for 24-48 hours.

-

For biochemical analysis:

-

Lyse the cells in a detergent-containing buffer.

-

Separate the lysate into soluble and insoluble fractions by ultracentrifugation.

-

Analyze the insoluble fraction for aggregated Tau by Western blot.

-

-

For imaging analysis:

-

Fix and permeabilize the cells.

-

Visualize the formation of intracellular Tau aggregates using fluorescence microscopy.

-

Quantify the number and size of aggregates per cell.

-

Conclusion

The Tau signaling cascade is a complex and tightly regulated process that is central to neuronal health. Its dysregulation, primarily through hyperphosphorylation, initiates a cascade of events that leads to the formation of toxic Tau aggregates and neurodegeneration. A thorough understanding of this pathway, supported by robust quantitative data and standardized experimental protocols, is essential for the development of effective therapeutic strategies for Alzheimer's disease and other tauopathies. The methodologies and data presented in this guide provide a framework for researchers to investigate the intricacies of Tau biology and to identify and validate new targets for drug discovery.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Tau expression and purification [bio-protocol.org]

- 3. Purification of Soluble Recombinant Human Tau Protein from Bacteria Using Double-tag Affinity Purification [en.bio-protocol.org]

- 4. Tau and GSK-3β are critical contributors to α-synuclein-mediated post-stroke brain damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tau protein binds to microtubules through a flexible array of distributed weak sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Tau Phosphorylation Rates Measured by Mass Spectrometry Differ in the Intracellular Brain vs. Extracellular Cerebrospinal Fluid Compartments and Are Differentially Affected by Alzheimer’s Disease [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [en.bio-protocol.org]

- 12. Comprehensive Quantitative Profiling of Tau and Phosphorylated Tau Peptides in Cerebrospinal Fluid by Mass Spectrometry Provides New Biomarker Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. profiles.wustl.edu [profiles.wustl.edu]

- 14. A Quantitative LC-MS/MS Method for Distinguishing the Tau Protein Forms Phosphorylated and Nonphosphorylated at Serine-396 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phosphorylation of Tau R2 Repeat Destabilizes Its Binding to Microtubules: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. innoprot.com [innoprot.com]

- 19. 2.9. Microtubule binding assay [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for tTA-Inducible Tau Protein (tTAuP) Experimental Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing a tetracycline transactivator (tTA)-inducible Tau protein expression system, hereafter referred to as the tTAuP model. This system allows for the controlled expression of Tau protein, providing a powerful tool to study Tau-related cellular pathologies, screen therapeutic compounds, and investigate the molecular mechanisms underlying tauopathies such as Alzheimer's disease.

Introduction and Applications

The this compound experimental model is based on the tetracycline-controlled transcriptional activation (Tet-Off) system. In this system, the expression of a gene of interest, in this case, the Tau protein, is controlled by the presence or absence of tetracycline or its analog, doxycycline. The tetracycline transactivator (tTA) protein, a fusion of the Tet repressor (TetR) and the VP16 activation domain, binds to the tetracycline response element (TRE) in the promoter region of the Tau gene, driving its expression. When tetracycline or doxycycline is present in the culture medium, it binds to tTA, preventing it from binding to the TRE and thus shutting off Tau expression. This reversible and tunable control of Tau expression is invaluable for studying the consequences of its accumulation.

Key Applications:

-

Modeling Tauopathy: Inducing the expression of wild-type or mutant forms of Tau can replicate aspects of tauopathies in vitro, such as Tau hyperphosphorylation, aggregation, and cytotoxicity.

-

Drug Screening: The model can be used to screen for compounds that inhibit Tau aggregation, reduce Tau-mediated toxicity, or modulate Tau-related signaling pathways.

-

Mechanism of Action Studies: By controlling the timing and level of Tau expression, researchers can dissect the downstream cellular events and signaling pathways affected by Tau pathology.

Experimental Protocols

Generation and Maintenance of Stable this compound Cell Lines

This protocol describes the generation of a stable cell line, for example, in a human neuroblastoma cell line like SH-SY5Y, with doxycycline-repressible Tau expression.

Materials:

-

SH-SY5Y cells

-

pcDNA6/TR plasmid (expressing the Tet repressor)

-

pTRE-Tau plasmid (expressing Tau under a TRE promoter)

-

Lipofectamine 3000 or similar transfection reagent

-

Complete growth medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

-

Selection antibiotics: Blasticidin and Puromycin

-

Doxycycline hydrochloride

Protocol:

-

Transfection with pcDNA6/TR:

-

Seed SH-SY5Y cells in a 6-well plate to be 70-80% confluent on the day of transfection.

-

Transfect the cells with the pcDNA6/TR plasmid according to the transfection reagent manufacturer's protocol.

-

48 hours post-transfection, begin selection with Blasticidin (determine the optimal concentration via a kill curve, typically 5-10 µg/mL).

-

Culture the cells in the presence of Blasticidin for 2-3 weeks, changing the medium every 3-4 days, until resistant colonies form.

-

Isolate and expand individual colonies to establish a stable Tet-repressor expressing cell line (SH-SY5Y-TR).

-

-

Transfection with pTRE-Tau:

-

Seed the SH-SY5Y-TR cells in a 6-well plate.

-

Transfect the cells with the pTRE-Tau plasmid.

-

48 hours post-transfection, begin double selection with Blasticidin and Puromycin (determine the optimal Puromycin concentration via a kill curve, typically 0.5-2 µg/mL).

-

Culture the cells under double selection for 2-3 weeks until resistant colonies are formed.

-

Isolate and expand individual colonies.

-

-

Screening and Validation of Clones:

-

To screen for doxycycline-responsive clones, plate the expanded colonies in the presence and absence of doxycycline (e.g., 1 µg/mL) for 48-72 hours.

-

Lyse the cells and perform a Western blot to assess Tau protein expression levels. Select clones that show high Tau expression in the absence of doxycycline and low to undetectable expression in its presence.

-

Maintain the validated stable this compound cell line in a complete growth medium containing Blasticidin and Puromycin, and with doxycycline to suppress Tau expression during routine culture.

-

Induction of Tau Expression

Protocol:

-

Plate the stable this compound cells at the desired density for your experiment.

-

To induce Tau expression, wash the cells three times with sterile PBS to remove any residual doxycycline.

-

Replace the medium with a fresh complete growth medium lacking doxycycline.

-

Tau protein expression will be induced over the next 24-72 hours. The optimal induction time should be determined experimentally based on the desired level of Tau expression.

Western Blot Analysis of Tau Phosphorylation

Protocol:

-

After inducing Tau expression, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the total protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total Tau (e.g., Tau-5) and phospho-specific Tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phospho-Tau signal to the total Tau signal.

Tau Aggregation Assay (Thioflavin T)

Protocol:

-

Induce Tau expression in this compound cells for a desired period (e.g., 72 hours).

-

Lyse the cells and prepare a soluble fraction by centrifugation.

-

Mix the cell lysate with Thioflavin T (ThT) in a 96-well black plate with a clear bottom.

-

Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~480 nm.[1]

-

An increase in ThT fluorescence indicates the presence of beta-sheet-rich Tau aggregates.

Immunofluorescence for Tau Localization

Protocol:

-

Grow this compound cells on glass coverslips and induce Tau expression.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against Tau overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Cell Viability Assay (MTT)

Protocol:

-

Plate this compound cells in a 96-well plate and induce Tau expression.

-

At desired time points, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the uninduced control.

Data Presentation

Table 1: Quantitative Western Blot Analysis of Tau Phosphorylation

| Treatment Condition | Total Tau (Arbitrary Units) | Phospho-Tau (AT8) (Arbitrary Units) | Phospho-Tau/Total Tau Ratio |

| Uninduced (Dox +) | 1.0 ± 0.2 | 0.8 ± 0.1 | 0.8 |

| Induced 24h (Dox -) | 8.5 ± 1.1 | 6.2 ± 0.9 | 0.73 |

| Induced 48h (Dox -) | 15.2 ± 2.3 | 14.8 ± 1.9 | 0.97 |

| Induced 72h (Dox -) | 22.7 ± 3.1 | 25.1 ± 3.5 | 1.11 |

Table 2: Cell Viability Assessment by MTT Assay

| Treatment Condition | Absorbance (570 nm) | Cell Viability (%) |

| Uninduced (Dox +) | 1.25 ± 0.15 | 100 |

| Induced 24h (Dox -) | 1.18 ± 0.12 | 94.4 |

| Induced 48h (Dox -) | 0.95 ± 0.10 | 76.0 |

| Induced 72h (Dox -) | 0.68 ± 0.09 | 54.4 |

Visualization of Pathways and Workflows

Caption: Workflow of the tTA-inducible (Tet-Off) system for Tau protein expression.

Caption: Simplified signaling pathway of Tau-induced neurotoxicity.

Caption: General experimental workflow for characterizing the this compound model.

References

In Vivo Application of Tetracycline-Regulated Tau Expression Systems: A Detailed Guide for Researchers

For immediate release:

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo application of tetracycline-controlled transcriptional activator (tTA)-driven Tau protein expression systems. Often utilized in transgenic animal models to study tauopathies such as Alzheimer's disease, this system allows for inducible and reversible control of Tau protein expression, offering a powerful tool to investigate disease mechanisms and test potential therapeutics. This document outlines the fundamental components of the system, detailed experimental protocols, quantitative data from representative studies, and the key signaling pathways involved.

Introduction to the tTA-Tau System

The tetracycline-controlled transcriptional activation (tTA) system, often referred to as the "Tet-Off" system, is a binary transgenic system used to control the expression of a gene of interest in vivo. In the context of tauopathy research, this involves two separate transgenic lines of animals, typically mice:

-

Driver Line: Expresses the tetracycline transactivator (tTA) protein under the control of a tissue-specific promoter. For neurodegenerative disease models, a neuron-specific promoter like CaMKIIα (calcium/calmodulin-dependent protein kinase II alpha) is commonly used to drive tTA expression primarily in the forebrain.

-

Responder Line: Contains the human microtubule-associated protein tau (MAPT) gene, often with a mutation associated with frontotemporal dementia (e.g., P301L), under the control of a tetracycline-responsive element (TRE).

When these two lines are crossed, the resulting double-transgenic animals express the tTA protein, which binds to the TRE and activates the transcription of the Tau transgene. The expression of Tau can be suppressed by the administration of tetracycline or its analog, doxycycline (Dox). When Dox is present, it binds to tTA, preventing it from binding to the TRE and thereby shutting off Tau expression.[1] This allows for temporal control of Tau-induced pathology.

Experimental Protocols

Animal Models

Several transgenic mouse models utilize the tTA system to regulate Tau expression. A widely used model is the rTg(tauP301L)4510 , often referred to as rTg4510. These mice express the P301L mutant human Tau protein under the control of the CaMKIIα promoter-driven tTA. This model develops progressive, age-dependent neurofibrillary tangles (NFTs), neuronal loss, and cognitive deficits.

It is crucial for researchers to be aware of potential off-target effects. For instance, in the rTg4510 model, the insertion of the transgenes can disrupt endogenous genes, which may contribute to the observed phenotype.[2] Newer models aim to address these issues by targeting the transgene to a "safe harbor" locus like Rosa26.[2]

Doxycycline Administration for Tau Expression Control

Doxycycline is commonly administered in the animals' drinking water or food to regulate transgene expression.

To suppress Tau expression (Tet-Off):

-

Concentration in drinking water: Doxycycline can be dissolved in the drinking water at concentrations ranging from 20 µg/mL to 500 µg/mL.[3] A common starting point is 200 mg/L.

-

Formulation: Doxycycline hyclate is often used and solutions should be protected from light.

-

Duration: Continuous administration is required to maintain suppression.

To induce Tau expression:

-

Withdrawal of Doxycycline: Simply replacing the doxycycline-containing water or food with regular water or food will lead to the induction of Tau expression.

-

Washout Period: The time required for doxycycline to clear from the system and for gene expression to be fully induced can vary. It is recommended to allow for a washout period of at least one week.[4]

Important Considerations:

-

Doxycycline is a broad-spectrum antibiotic and can impact the gut microbiome of the animals, which may have systemic effects.[1]

-

The dose and route of administration can be optimized depending on the desired speed of induction or suppression.[3][5] For a rapid effect, a higher initial dose can be used, followed by a lower maintenance dose.[3]

Quantitative Data

The following tables summarize representative quantitative data from studies using tTA-Tau mouse models.

| Mouse Model | Age | Analyte | Measurement | Reference |

| rTg4510 | 2 months | CSF h-tau | ~1000 pg/mL | [6] |

| rTg4510 | 5.5 months | CSF h-tau | ~5000 pg/mL | [6] |

| 3xTg-AD | 6 months | CSF h-tau | ~500 pg/mL | [6] |

| 3xTg-AD | 12 months | CSF h-tau | ~1500 pg/mL | [6] |

Table 1: Cerebrospinal Fluid (CSF) Human Tau Levels in Transgenic Mice. All three lines of mice showed age-dependent increases in CSF tau.[6][7]

| Treatment | Duration | Gene | Fold Change in Cortex | Reference |

| Doxycycline | 1 week | Human Tau | ~0.2 | [4] |

| Doxycycline | 1 week | Gfap | ~0.5 | [4] |

| Doxycycline | 6 weeks | Gfap | ~0.3 | [4] |

Table 2: Gene Expression Changes in rTg4510 Mice Following Doxycycline Treatment. Doxycycline administration resulted in a decrease in human tau and Gfap gene expression.[4]

Signaling Pathways and Visualizations

Overexpression of Tau in these models leads to the dysregulation of several key signaling pathways implicated in neurodegeneration.

Caption: Logical workflow of the Tet-Off system for inducible Tau expression.

Caption: Experimental workflow for in vivo studies using the tTA-Tau model.

One of the pathways affected by Tau overexpression is the GSK-3β signaling pathway . Amyloid-β toxicity can lead to the upregulation of the transcription factor PAX6, which in turn modulates Tau hyperphosphorylation through glycogen synthase kinase 3 beta (GSK-3β).[8]

Caption: Simplified signaling pathway showing the interplay between Amyloid-β, PAX6, GSK-3β, and Tau phosphorylation.

Conclusion

The tTA-Tau in vivo models are invaluable tools for dissecting the molecular mechanisms of tauopathies and for the preclinical evaluation of novel therapeutic strategies. The ability to control the onset and progression of Tau pathology provides a unique window into the disease process. Researchers using these models should carefully consider the specific characteristics of the chosen model and potential confounding factors to ensure the generation of robust and reproducible data.

References

- 1. Doxycycline for transgene control disrupts gut microbiome diversity without compromising acute neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Limitations of human tau-expressing mouse models and novel approaches of mouse modeling for tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Developing tTA Transgenic Rats for Inducible and Reversible Gene Expression [ijbs.com]

- 4. researchgate.net [researchgate.net]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Tau transgenic mice as models for cerebrospinal fluid tau biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Tetracycline-Inducible Tau Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of doxycycline for regulating human tau protein expression in tetracycline-controlled transgenic animal models. This document offers detailed protocols, quantitative data, and visual diagrams to facilitate the design and execution of experiments in the study of tauopathies such as Alzheimer's disease. The tetracycline transactivator (tTA) system allows for the temporal control of transgene expression, enabling researchers to investigate the effects of tau pathology at specific stages of disease progression.

Overview of Tetracycline-Inducible Tau Models

Tetracycline-controlled transgenic animal models are invaluable tools for studying the causal role of specific proteins in disease. In the context of tauopathies, these models typically utilize a "Tet-Off" or "Tet-On" system to regulate the expression of a human tau transgene.

-

Tet-Off System: In this system, the tetracycline transactivator protein (tTA) binds to the tetracycline-responsive element (TRE) in the absence of doxycycline (or other tetracycline analogs), driving the expression of the tau transgene. Administration of doxycycline prevents tTA from binding to the TRE, thereby suppressing transgene expression. The rTg4510 mouse model is a widely used example of a Tet-Off system for studying tauopathy.

-

Tet-On System: Conversely, in the Tet-On system, a reverse tTA (rtTA) protein is used. This rtTA protein can only bind to the TRE and activate transgene expression in the presence of doxycycline.

The ability to switch tau expression on or off provides a powerful method for investigating the consequences of tau aggregation and the potential for reversing pathology.

Doxycycline Dosage and Administration

The administration of doxycycline is a critical step in managing transgene expression in these models. The dosage and route can influence the level and timing of tau expression. Below is a summary of commonly used doxycycline administration protocols for tTA-tau mouse models.

Quantitative Data on Doxycycline Administration

| Animal Model | Doxycycline Formulation | Concentration/Dose | Route of Administration | Typical Duration | Expected Outcome on Tau Expression |

| rTg4510 (Tet-Off) | Doxycycline hyclate in drinking water | 200 ppm (200 mg/L) | Ad libitum drinking water | Variable (weeks to months) | Suppression of human tau transgene expression. |

| rTg4510 (Tet-Off) | Doxycycline-formulated chow | 40 mg/kg | Ad libitum feeding | Variable | Suppression of human tau transgene expression. |

| hTau368-Tg (Tet-On) | Doxycycline in drinking water | Not specified, but administered to induce expression | Ad libitum drinking water | 1-2 months | Induction of truncated human tau (hTau368) expression. |

| General Tet-On/Off Mice | Doxycycline in drinking water with 5% sucrose | 0.2 mg/mL to 2 mg/mL | Ad libitum drinking water | Variable | Induction or suppression of transgene expression. Note: Sucrose is sometimes added to improve palatability but may lead to excessive water intake.[1] |

| General Tet-On/Off Mice | Doxycycline in chow | 200 ppm to 625 ppm | Ad libitum feeding | Variable | Induction or suppression of transgene expression. Efficacy can be dependent on the supplier of the formulated chow. |

Note: The effectiveness of doxycycline can be influenced by factors such as the specific transgenic line, the formulation of the chow, and the stability of doxycycline in drinking water. It is recommended to pilot different concentrations and monitor transgene expression levels.

Experimental Protocols

Protocol 1: Suppression of Tau Expression in rTg4510 Mice via Doxycycline in Drinking Water

This protocol describes the preparation and administration of doxycycline in the drinking water to suppress human tau transgene expression in the rTg4510 mouse model.

Materials:

-

Doxycycline hyclate powder

-

Sucrose (optional, for palatability)

-

Autoclaved or purified water

-

Light-blocking water bottles

-

pH meter and pH adjustment solutions (e.g., HCl, NaOH) if necessary

-

Stir plate and stir bar

-

Scale and weighing paper

Procedure:

-

Preparation of Doxycycline Solution (200 ppm):

-

To prepare a 200 ppm (200 mg/L) solution, weigh out 200 mg of doxycycline hyclate powder for every 1 liter of drinking water.

-

If using sucrose to improve palatability, add 50 g of sucrose for every 1 liter of water (5% solution). Be aware that this may increase water consumption.[1]

-

Add the doxycycline hyclate and sucrose (if used) to the water in a clean container.

-

Mix thoroughly using a stir plate until all components are dissolved. Doxycycline hydrochloride solutions in water can be acidic (pH 2-3).[2] While often administered without pH adjustment, for long-term studies, you may consider adjusting the pH closer to neutral, although this can decrease doxycycline solubility.[2]

-

Transfer the solution to light-blocking water bottles to prevent degradation of the doxycycline by light.

-

-

Administration to Mice:

-

Replace the regular drinking water of the rTg4510 mice with the freshly prepared doxycycline-containing water.

-

Monitor the water consumption of the mice daily for the first few days to ensure they are drinking the medicated water.

-

Prepare fresh doxycycline solution at least once a week, as it can degrade over time.

-

Continue administration for the desired duration of the experiment. The suppression of the tau transgene can be observed within a week of treatment.

-

-

Verification of Tau Suppression:

-

At the end of the treatment period, collect brain tissue from a subset of animals.

-

Perform Western blotting or immunohistochemistry using antibodies specific for the human tau transgene to confirm the reduction in its expression levels.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways in Tauopathy Models

The expression of pathogenic tau in transgenic animal models can lead to the dysregulation of several key signaling pathways, contributing to neuronal dysfunction and neurodegeneration. Two of the well-documented pathways are the GSK3β signaling cascade and the PI3K/Akt/PTEN pathway.

Caption: Dysregulation of GSK3β and PI3K/Akt/PTEN signaling by pathogenic tau.

Experimental Workflow for a Tet-Off Tau Model